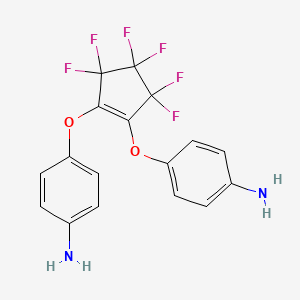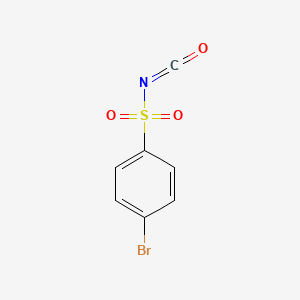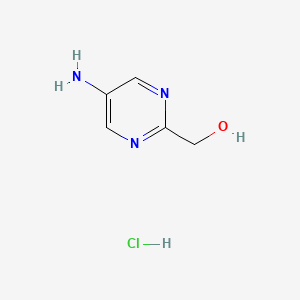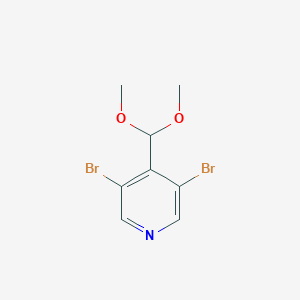
5-Bromo-1-fluoro-2-(methoxymethoxy)-3-(trifluoromethyl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Bromo-1-fluoro-2-(methoxymethoxy)-3-(trifluoromethyl)benzene is a fluorinated aromatic compound that is of interest to scientists due to its unique chemical and physical properties. This compound has been studied for its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions. In
Wissenschaftliche Forschungsanwendungen
5-Bromo-1-fluoro-2-(methoxymethoxy)-3-(trifluoromethyl)benzene has been studied for its potential applications in scientific research. One such application is in the field of organic synthesis, where it can be used as a precursor for the synthesis of other fluorinated aromatic compounds. In addition, this compound has also been studied for its potential use in the synthesis of pharmaceuticals and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 5-Bromo-1-fluoro-2-(methoxymethoxy)-3-(trifluoromethyl)benzene is still not fully understood. However, it is believed to be related to its ability to form strong hydrogen bonds with other molecules. This allows it to interact and bind to specific sites on proteins and other molecules, which can then lead to changes in their structure and function.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-Bromo-1-fluoro-2-(methoxymethoxy)-3-(trifluoromethyl)benzene are still not fully understood. However, it has been shown to have antimicrobial activity against certain bacteria and fungi. In addition, it has also been shown to have anti-inflammatory and analgesic effects in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of using 5-Bromo-1-fluoro-2-(methoxymethoxy)-3-(trifluoromethyl)benzene in laboratory experiments is its high solubility in organic solvents. This makes it easy to use in a variety of laboratory applications. However, it is also important to note that this compound is highly toxic and should be handled with caution. In addition, it is also important to note that this compound is highly reactive and can easily react with other molecules, which can lead to unwanted side reactions.
Zukünftige Richtungen
There are a number of potential future directions for research involving 5-Bromo-1-fluoro-2-(methoxymethoxy)-3-(trifluoromethyl)benzene. These include further exploration of its mechanism of action, investigation of its potential applications in the synthesis of pharmaceuticals and other specialty chemicals, and further research into its biochemical and physiological effects. In addition, further research into the synthesis of this compound and its various derivatives could also be beneficial. Finally, further investigation of its toxicity and safety profile could also help to improve its use in laboratory experiments.
Synthesemethoden
The synthesis of 5-Bromo-1-fluoro-2-(methoxymethoxy)-3-(trifluoromethyl)benzene is a multi-step process that involves the use of a variety of reagents. The first step involves the reaction of 5-bromo-1-fluoro-2-methoxybenzene with methoxyacetyl chloride in the presence of a base catalyst such as triethylamine. This reaction yields the corresponding 2-(methoxymethoxy)-3-(trifluoromethyl)benzene. The next step involves the reaction of this compound with bromine in the presence of a Lewis acid such as aluminum chloride. This reaction yields the desired 5-Bromo-1-fluoro-2-(methoxymethoxy)-3-(trifluoromethyl)benzene.
Eigenschaften
IUPAC Name |
5-bromo-1-fluoro-2-(methoxymethoxy)-3-(trifluoromethyl)benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrF4O2/c1-15-4-16-8-6(9(12,13)14)2-5(10)3-7(8)11/h2-3H,4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEKKSSFSUYBLLN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCOC1=C(C=C(C=C1F)Br)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrF4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-1-fluoro-2-(methoxymethoxy)-3-(trifluoromethyl)benzene | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![Tris[di(4-acetoxybenzylidene)acetone]dipalladium(0) di(4-acetoxybenzylidene)acetone adduct, 97%](/img/structure/B6292802.png)
![{N-[3-(eta6-Phenyl)propyl]-[(1R-2R)-1,2-diphenyl-1-4-methylbenzenesulfonylamidato(kN')-ethyl-2-amino-(kN)]}ruthenium(II)](/img/structure/B6292812.png)






